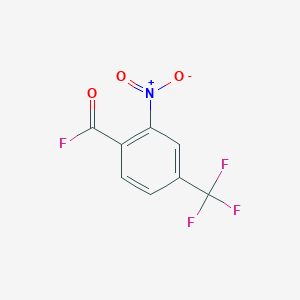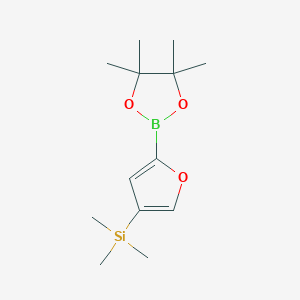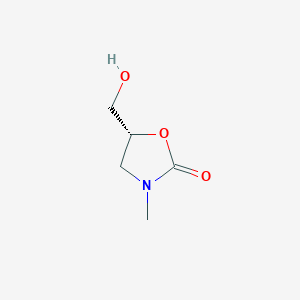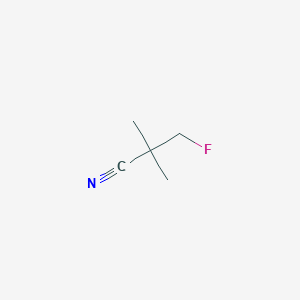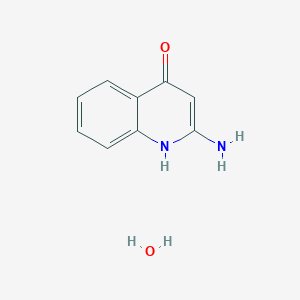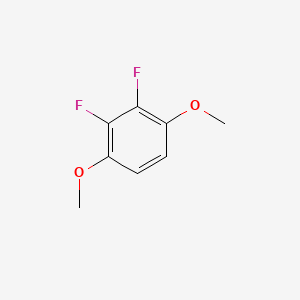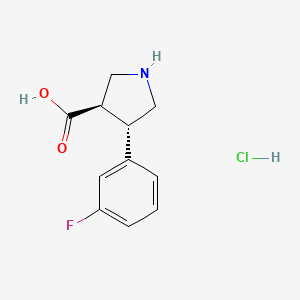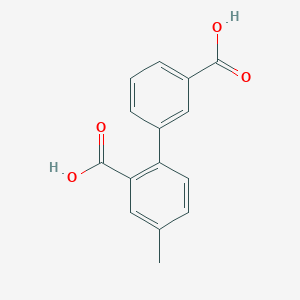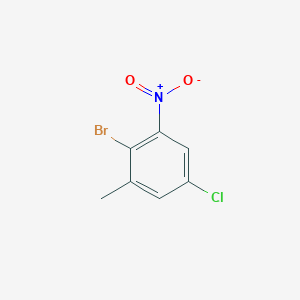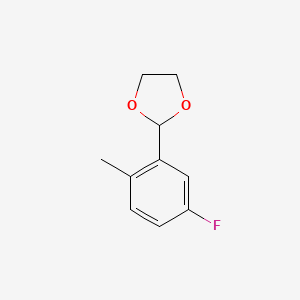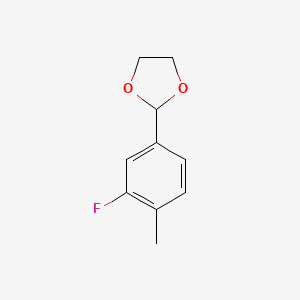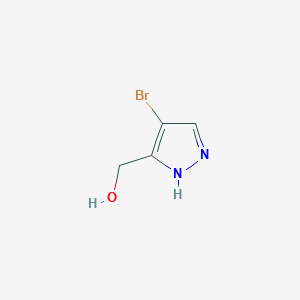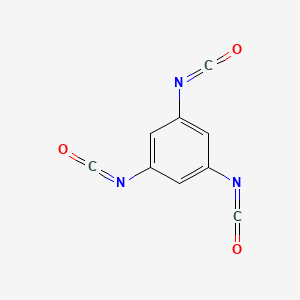
1,3,5-Triisocyanatobenzene
描述
1,3,5-Triisocyanatobenzene is a chemical compound with the molecular formula C9H3N3O3. It is known for its high reactivity and is primarily used in the synthesis of polyurethane foam products, coatings, and adhesives. The compound is characterized by the presence of three isocyanate groups attached to a benzene ring, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . The reaction can be represented as follows:
C6H3(NH2)3+3COCl2→C6H3(NCO)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reagents involved. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
化学反应分析
Types of Reactions
1,3,5-Triisocyanatobenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often employed to accelerate the reaction rates.
Major Products
Polyurethanes: Formed through the reaction with polyols.
Ureas: Formed through the reaction with amines.
科学研究应用
1,3,5-Triisocyanatobenzene has several applications in scientific research:
Material Science: Used in the synthesis of advanced materials such as polyurethane foams and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
作用机制
The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .
相似化合物的比较
Similar Compounds
1,3,5-Triaminobenzene: A precursor in the synthesis of 1,3,5-triisocyanatobenzene.
1,3,5-Triazine Derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its three isocyanate groups, which provide multiple reactive sites for polymerization and other chemical reactions. This makes it a valuable compound in the production of polyurethanes and other advanced materials.
属性
IUPAC Name |
1,3,5-triisocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-27-5 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

